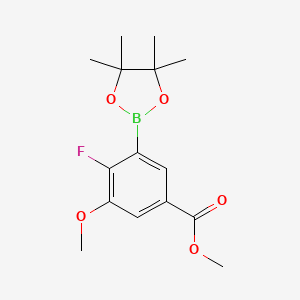

Methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.:

Cat. No.: VC13816130

Molecular Formula: C15H20BFO5

Molecular Weight: 310.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20BFO5 |

|---|---|

| Molecular Weight | 310.13 g/mol |

| IUPAC Name | methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C15H20BFO5/c1-14(2)15(3,4)22-16(21-14)10-7-9(13(18)20-6)8-11(19-5)12(10)17/h7-8H,1-6H3 |

| Standard InChI Key | IFPNKYDKHGUVBG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC)C(=O)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC)C(=O)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzoate core substituted at the 3-, 4-, and 5-positions with methoxy, fluorine, and pinacol boronate ester groups, respectively. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, while the electron-withdrawing fluorine atom modulates electronic effects during reactions .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₂₀BFO₅ |

| Molecular Weight | 310.13 g/mol |

| IUPAC Name | Methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in THF, DCM, DMF; insoluble in H₂O |

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via sequential functionalization of the benzene ring. A typical route involves:

-

Borylation: Introduction of the pinacol boronate ester via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst .

-

Fluorination: Electrophilic fluorination at the 4-position using Selectfluor® or similar agents.

-

Methoxylation: O-Methylation of a phenolic intermediate using methyl iodide or dimethyl sulfate.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Borylation | Pd(dppf)Cl₂, KOAc, Dioxane, 80°C, 12h | 65–75 |

| Fluorination | Selectfluor®, CH₃CN, RT, 6h | 50–60 |

| Methoxylation | CH₃I, K₂CO₃, DMF, 60°C, 8h | 85–90 |

Source highlights analogous protocols for boronate ester formation, emphasizing the critical role of anhydrous conditions to prevent hydrolysis .

Reactivity and Mechanistic Insights

Suzuki-Miyaura Coupling

The compound participates in palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures central to drug discovery. Kinetic studies reveal that the electron-deficient aryl boronate reacts preferentially with electron-rich aryl bromides, achieving turnovers exceeding 90% in optimized systems.

Solvent and pH Effects

Reactivity varies significantly with solvent polarity:

-

Polar aprotic solvents (DMF, DMSO): Accelerate coupling rates but risk boronate decomposition.

-

Mixed solvents (THF/H₂O): Balance solubility and stability, ideal for aqueous-compatible catalysts.

Stability studies indicate that the compound degrades rapidly under acidic conditions (pH < 4) due to boronate hydrolysis but remains intact in neutral to basic media.

Applications in Pharmaceutical Synthesis

Anticancer Agent Intermediates

The compound serves as a key intermediate in synthesizing tyrosine kinase inhibitors. For example, coupling with 4-chloro-6-methoxyquinazoline yields analogs of gefitinib, a potent EGFR inhibitor.

Material Science Applications

In polymer chemistry, it facilitates the synthesis of conjugated polymers for organic semiconductors. The fluorine atom enhances electron mobility, while the boronate enables precise cross-linking .

Comparative Analysis with Analogous Boronates

Table 3: Reactivity Comparison of Selected Boronates

| Compound | Relative Reactivity (vs. PhBpin) | Thermal Stability (°C) |

|---|---|---|

| Methyl 4-fluoro-3-methoxy-5-(Bpin)benzoate | 1.2× | 150–160 |

| Phenylboronic acid MIDA ester | 0.8× | 130–140 |

| 2-NaphthylBpin | 1.0× | 170–180 |

Data adapted from demonstrate that the fluorine and methoxy substituents enhance reactivity without compromising thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume